Verruculotoxin

Descripción general

Descripción

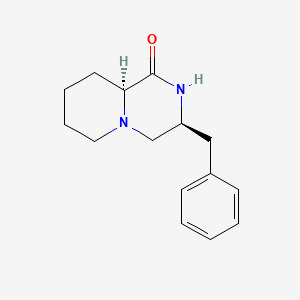

Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum. It is a heterocyclic organic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrazin-1-one core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of verruculotoxin involves several steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrazin-1-one core through cyclization reactions. Specific details on the synthetic routes and reaction conditions are available in the literature .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using Penicillium verruculosum cultures. The conditions for optimal production include maintaining specific temperature, pH, and nutrient levels to maximize the yield of this compound .

Análisis De Reacciones Químicas

Degradation and Hydrolysis Reactions

The lactam (amide) group and heterocyclic ring are susceptible to hydrolysis:

-

Acidic/Basic Hydrolysis : The lactam ring opens under strong acidic or basic conditions, yielding a linear amine-carboxylic acid derivative. For example:

This reactivity parallels aziridine-containing natural products, where ring strain drives hydrolysis .

-

Thermal Degradation : Heating above 150°C induces decomposition, generating benzyl radicals and nitrogenous fragments, detectable via LC-MS .

Reactivity with Biological Targets

This compound’s neurotoxicity arises from interactions with ion channels and neurotransmitters:

-

Potassium Channel Inhibition : The benzyl group and heterocycle bind to voltage-gated K⁺ channels, blocking ion flux and increasing neuronal excitability.

-

Neurotransmitter Modulation : Enhances glutamate/aspartate release via calcium-dependent exocytosis, likely through adduct formation with synaptic proteins.

Comparative Reactivity of Mycotoxins

| Compound | Key Functional Groups | Reactivity Profile | Biological Target |

|---|---|---|---|

| This compound | Lactam, benzyl, bicyclic | Hydrolysis, radical formation | K⁺ channels, neurotransmitters |

| Verruculogen | Epoxide, indole | Epoxide ring-opening, electrophilic attack | Calcium channels |

| Paxilline | Diterpene, ether | Oxidation, epimerization | BK channels |

| Lolitrem B | Indole-diterpene, epoxide | Epoxide reactivity, oxidative degradation | GABA receptors |

Analytical Characterization

-

Mass Spectrometry : LC-MS/MS reveals fragments at m/z 84.08 (pyrazine ring) and 117.07 (benzyl moiety) .

-

Stereochemical Analysis : Chiral HPLC confirms the (3S,9aS) configuration, critical for matching synthetic batches to natural isolates .

While synthetic pathways and degradation mechanisms are inferred from structural analogs like aziridines , direct experimental data on this compound’s reactions remain limited. Further studies are needed to elucidate catalytic systems and kinetic parameters.

Aplicaciones Científicas De Investigación

Cardiac Research

Verruculotoxin has been studied for its effects on cardiac myocytes, particularly in modulating ion channels. Research indicates that this compound inhibits ATP-sensitive potassium channels (KATP) in guinea pig ventricular myocytes, leading to significant alterations in cardiac action potentials and calcium channel activity. Specifically, it has been shown to prolong action potential duration and enhance L-type calcium currents in a concentration-dependent manner . These findings suggest that this compound could be instrumental in understanding cardiac pathophysiology and developing therapeutic strategies for heart diseases.

Neurological Studies

The neurotoxic effects of this compound have been extensively documented, revealing its role in causing paralysis, convulsions, and respiratory failure upon exposure . The mechanism involves modulation of calcium channels through the β-adrenoceptor-cAMP-protein kinase A pathway, which is crucial for neuronal excitability and neurotransmitter release . Understanding these mechanisms can aid in developing antidotes or treatments for envenomation.

Mycotoxin Research

Recent studies have identified this compound as a biomarker associated with stillbirths, suggesting a possible link between environmental exposure to certain fungi producing this toxin and adverse pregnancy outcomes . This connection emphasizes the need for further investigation into the ecological impact of this compound-producing fungi and their potential health risks.

Antifungal Properties

Research has also explored the antifungal properties of this compound against various mycotoxins produced by fungi. For instance, studies indicate that it can inhibit the binding of certain mycotoxins to their receptors, suggesting potential applications in food safety and preservation . The ability to mitigate mycotoxin effects could have significant implications for agricultural practices and public health.

Cardiac Toxicity Case Study

A notable case study involved administering this compound to guinea pig models to assess its cardiotoxic effects. The results showed a marked increase in calcium influx through L-type calcium channels, leading to arrhythmogenic potentials . This study underscores the importance of understanding the toxicological profile of this compound for both therapeutic applications and public health safety.

Environmental Exposure Study

Another study focusing on maternal blood samples revealed elevated levels of this compound in women who experienced stillbirths compared to healthy controls. This finding suggests that environmental exposure to fungi producing this compound may contribute to adverse pregnancy outcomes, warranting further epidemiological studies to establish causative links .

Data Summary

| Application Area | Findings | Implications |

|---|---|---|

| Cardiac Research | Inhibits KATP channels; modulates calcium currents | Potential therapeutic targets for heart disease |

| Neurological Studies | Causes paralysis; affects neuronal excitability | Insights into treatment for envenomation |

| Mycotoxin Research | Inhibits binding of mycotoxins; linked to food safety | Applications in agriculture and public health |

| Environmental Health | Biomarker for stillbirth; linked to fungal exposure | Need for further epidemiological investigations |

Mecanismo De Acción

The mechanism of action of verruculotoxin involves its interaction with specific molecular targets within cells. It is known to interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect signal transduction and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to verruculotoxin include other mycotoxins produced by Penicillium species, such as:

- Penicillic acid

- Patulin

- Citrinin

Uniqueness

This compound is unique due to its specific structure and the presence of the pyrido[1,2-a]pyrazin-1-one core. This structural feature distinguishes it from other mycotoxins and contributes to its unique chemical and biological properties .

Actividad Biológica

Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum, which has garnered attention due to its potential biological effects on humans and animals. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and implications for health.

This compound is characterized by the molecular formula and a molecular weight of approximately 244.16 g/mol. The structure comprises a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity. The compound's unique structure allows it to interact with various biological systems, particularly in the context of neurotoxicity.

Research indicates that this compound exhibits specific interactions with cellular mechanisms, particularly concerning ion channels and neurotransmitter systems:

- Neurotoxicity : Studies have shown that this compound does not significantly affect GABA-induced ion influx in rat brain membranes, distinguishing it from other tremorgenic mycotoxins like lolitrem B. This suggests that this compound may not exert its effects through direct inhibition of GABA receptors but could influence other pathways related to neuronal excitability and synaptic transmission .

- Mycotoxicity : As a mycotoxin, this compound poses risks to human and animal health upon exposure. Symptoms associated with mycotoxin exposure can range from acute reactions such as dermatitis and gastrointestinal disturbances to chronic effects including potential carcinogenicity .

Biological Activity and Health Implications

The biological activity of this compound has been linked to several health concerns:

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotoxicity | Limited effect on GABA receptors; potential influence on neuronal excitability |

| Mycotoxicity | Associated with various toxicological effects in animals; potential health risks for humans |

| Immune System Impact | Possible immune dysregulation leading to increased susceptibility to infections |

Propiedades

IUPAC Name |

(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUANCTHYEDWUMU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204639 | |

| Record name | Verruculotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-63-8 | |

| Record name | Verruculotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verruculotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verruculotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.